1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one
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Overview
Description
1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of oxazole derivatives, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
The synthesis of 1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the appropriate precursors.
Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.
Major Products:
Scientific Research Applications
1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
681135-40-0 |
---|---|
Molecular Formula |
C27H39NO2 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
1-(5-phenyl-1,3-oxazol-2-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(29)27-28-23-26(30-27)24-20-17-16-18-21-24/h9-10,16-18,20-21,23H,2-8,11-15,19,22H2,1H3 |
InChI Key |
JBJNKCWDUQMEEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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